Cas no 2228816-28-0 (tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate)

Tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate is a specialized organic compound featuring a carbamate-protected phenol group and a brominated hydroxyethyl side chain. Its structural complexity makes it valuable as an intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules with phenolic and alkyl halide functionalities. The tert-butyl carbamate (Boc) group enhances stability, facilitating handling and purification, while the bromo-hydroxyethyl moiety offers reactivity for further functionalization. This compound is particularly useful in medicinal chemistry for developing targeted therapeutics, where controlled modifications are critical. Its well-defined reactivity profile and protective group strategy make it a practical choice for multi-step synthetic routes.
tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate structure
2228816-28-0 structure
商品名:tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate
CAS番号:2228816-28-0
MF:C13H18BrNO4
メガワット:332.190323352814
CID:6313996
PubChem ID:165970648

tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate
    • 2228816-28-0
    • tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate
    • EN300-1871161
    • インチ: 1S/C13H18BrNO4/c1-13(2,3)19-12(18)15-9-5-4-8(6-10(9)16)11(17)7-14/h4-6,11,16-17H,7H2,1-3H3,(H,15,18)
    • InChIKey: ZIZZVWHIZSXSTM-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1C=CC(=C(C=1)O)NC(=O)OC(C)(C)C)O

計算された属性

  • せいみつぶんしりょう: 331.04192g/mol
  • どういたいしつりょう: 331.04192g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 78.8Ų

tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1871161-2.5g
tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate
2228816-28-0
2.5g
$2969.0 2023-09-18
Enamine
EN300-1871161-0.25g
tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate
2228816-28-0
0.25g
$1393.0 2023-09-18
Enamine
EN300-1871161-0.1g
tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate
2228816-28-0
0.1g
$1332.0 2023-09-18
Enamine
EN300-1871161-10.0g
tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate
2228816-28-0
10g
$6512.0 2023-05-23
Enamine
EN300-1871161-5g
tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate
2228816-28-0
5g
$4391.0 2023-09-18
Enamine
EN300-1871161-1.0g
tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate
2228816-28-0
1g
$1515.0 2023-05-23
Enamine
EN300-1871161-0.5g
tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate
2228816-28-0
0.5g
$1453.0 2023-09-18
Enamine
EN300-1871161-10g
tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate
2228816-28-0
10g
$6512.0 2023-09-18
Enamine
EN300-1871161-5.0g
tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate
2228816-28-0
5g
$4391.0 2023-05-23
Enamine
EN300-1871161-0.05g
tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate
2228816-28-0
0.05g
$1272.0 2023-09-18

tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate 関連文献

tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamateに関する追加情報

Introduction to Tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate (CAS No. 2228816-28-0)

Tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate, identified by its Chemical Abstracts Service number CAS No. 2228816-28-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a tert-butyl group, a bromo-substituted ethylene chain, and a hydroxyphenyl moiety, contribute to its distinct chemical properties and biological interactions.

The tert-butyl group at the nitrogen position of the carbamate moiety enhances the lipophilicity of the compound, making it more soluble in organic solvents and potentially improving its cell membrane penetration. This characteristic is particularly relevant in drug design, where membrane permeability is a critical factor for bioavailability. Additionally, the bromo-substituted ethylene chain introduces a polar region that can interact with biological targets through hydrogen bonding or ionic interactions, further modulating its pharmacological effects.

The hydroxyphenyl moiety in the structure adds another layer of complexity, as hydroxyl groups are known to participate in various biochemical pathways. This part of the molecule may engage in interactions with enzymes or receptors, influencing the compound's mechanism of action. The combination of these structural elements makes Tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that molecules with similar structural motifs can exhibit potent effects on inflammatory pathways, making them valuable candidates for treating chronic inflammatory diseases. The bromo-substituent, in particular, has been identified as a key pharmacophore in several bioactive molecules, suggesting that it may play a crucial role in the interaction with biological targets.

In vitro studies have begun to unravel the potential therapeutic applications of Tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate. Initial research indicates that this compound may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation. The hydroxyphenyl group has been observed to interact with cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis—a key mediator of inflammation. Furthermore, the tert-butyl group may stabilize the compound's conformation, enhancing its binding affinity to target proteins.

Another area of interest is the potential role of this compound in cancer research. Emerging evidence suggests that carbamates can inhibit proliferation and induce apoptosis in certain cancer cell lines. The unique structure of Tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate may enable it to disrupt critical signaling pathways involved in tumor growth and survival. For instance, the bromo-substituent could interfere with tyrosine kinase activity, which is often overexpressed in cancer cells.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic hydrolysis, have been employed to construct the complex framework efficiently. These methods not only improve the scalability of production but also enhance the overall quality of the final product.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for pharmaceutical compounds like Tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate. Rigorous quality control measures must be implemented throughout the synthesis and purification process to meet industry standards and ensure safety for potential clinical applications.

The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this field. As our understanding of molecular interactions continues to evolve, compounds like Tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate may pave the way for innovative treatments targeting various diseases.

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